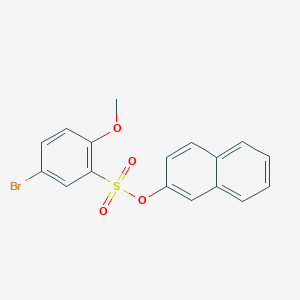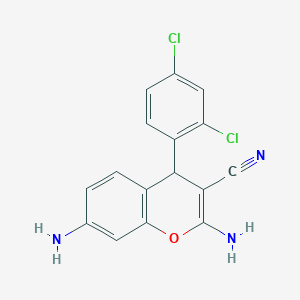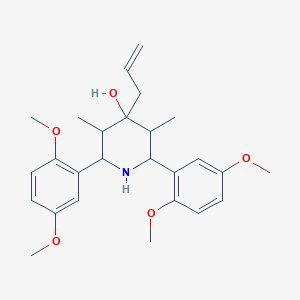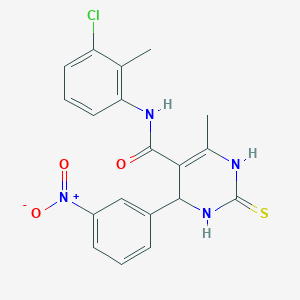![molecular formula C14H22N2O4S B5106095 N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide, also known as KR-33493, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can reduce inflammation. In neurodegenerative disorder research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. By activating this pathway, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can reduce oxidative stress and prevent neuronal cell death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to induce apoptosis, cell cycle arrest, and inhibit tumor growth. In inflammation research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurodegenerative disorder research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to prevent neuronal cell death and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high purity and yield. The synthesis method for N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to have a high yield and purity, which makes it suitable for lab experiments. Another advantage is its potential therapeutic applications in various diseases. However, one of the limitations of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide.
Zukünftige Richtungen
There are several future directions for research on N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, future research can focus on optimizing the synthesis method for N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide to improve its yield and purity.
Synthesemethoden
The synthesis of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the addition of 3-isopropoxypropylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. This synthesis method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Eigenschaften
IUPAC Name |
4-(methanesulfonamido)-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)20-10-4-9-15-14(17)12-5-7-13(8-6-12)16-21(3,18)19/h5-8,11,16H,4,9-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJXSHQLPBJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)


![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)

![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
